molecular formula C20H23N3O3 B4183223 [4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

Cat. No.: B4183223
M. Wt: 353.4 g/mol
InChI Key: ORGRPDQEYDQHBH-UHFFFAOYSA-N
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Description

[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE is an organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a 4-propylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE typically involves the reaction of 4-nitroaniline with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an aqueous or organic solvent.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-4-(4-propylbenzoyl)piperazine

    Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring

    Oxidation: 1-(4-nitrophenyl)-4-(4-carboxybenzoyl)piperazine

Scientific Research Applications

[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

    Biological Studies: It can serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding assays.

    Industrial Applications: The compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds or ionic interactions with target molecules. The propylbenzoyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes.

Comparison with Similar Compounds

[4-(4-NITROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE can be compared with other piperazine derivatives, such as:

    1-(4-nitrophenyl)piperazine: Lacks the propylbenzoyl group, resulting in different chemical and biological properties.

    1-(4-propylbenzoyl)piperazine:

    1-(4-aminophenyl)-4-(4-propylbenzoyl)piperazine: The reduced form of the nitrophenyl derivative, with different electronic properties and reactivity.

The uniqueness of this compound lies in the combination of the nitrophenyl and propylbenzoyl groups, which confer distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-3-16-4-6-17(7-5-16)20(24)22-14-12-21(13-15-22)18-8-10-19(11-9-18)23(25)26/h4-11H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGRPDQEYDQHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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